molecular formula C20H27N3O2 B5549508 3-(1-ethyl-1H-imidazol-2-yl)-1-(4-phenoxybutanoyl)piperidine

3-(1-ethyl-1H-imidazol-2-yl)-1-(4-phenoxybutanoyl)piperidine

Cat. No. B5549508
M. Wt: 341.4 g/mol
InChI Key: SVXISFMPWNKMIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(4-phenoxybutanoyl)piperidine often involves multistep synthetic routes. For example, a related synthesis involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, yielding products within 25–45 minutes in good to excellent yields (Goli-Garmroodi et al., 2015). Another synthesis method for related compounds includes a four-component cyclo condensation using catalysts in ethanol (Rajkumar et al., 2014).

Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed simple and efficient synthesis methods for novel derivatives related to the core structure of 3-(1-ethyl-1H-imidazol-2-yl)-1-(4-phenoxybutanoyl)piperidine. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives has been achieved through reactions involving related compounds, demonstrating the synthetic versatility of this chemical scaffold (Goli-Garmroodi et al., 2015).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing structural resemblance, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights the potential of such compounds in the development of new antimycobacterial agents (Lv et al., 2017).

Fluorescent Probes for Mercury Detection

Compounds synthesized from reactions involving β-lactam carbenes with 2-pyridyl isonitriles, closely related to the target compound, have been used as efficient fluorescent probes for mercury ion detection in environmental samples. This application underscores the utility of these compounds in environmental monitoring and safety (Shao et al., 2011).

Corrosion Inhibition

Benzimidazole derivatives, which share structural features with 3-(1-ethyl-1H-imidazol-2-yl)-1-(4-phenoxybutanoyl)piperidine, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies suggest potential applications in industrial corrosion protection (Yadav et al., 2016).

Antimicrobial Studies

Synthesis and evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for their antimicrobial properties have been conducted, indicating the potential for these compounds to serve as templates for new antimicrobial agents (Rajkumar et al., 2014).

properties

IUPAC Name

1-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-2-22-14-12-21-20(22)17-8-6-13-23(16-17)19(24)11-7-15-25-18-9-4-3-5-10-18/h3-5,9-10,12,14,17H,2,6-8,11,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXISFMPWNKMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-1H-imidazol-2-yl)-1-(4-phenoxybutanoyl)piperidine

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